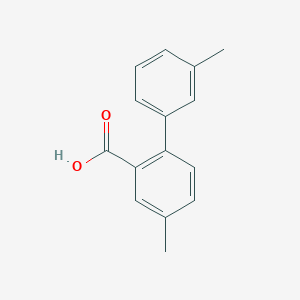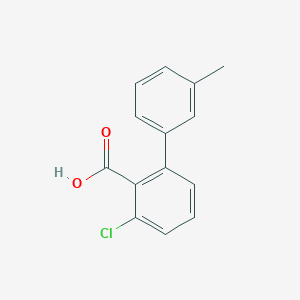
2-(4-Methylphenyl)-6-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% (2M6MBA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a melting point of 120-122°C and a boiling point of over 300°C. 2M6MBA is a widely used chemical in a variety of scientific research applications, and is known for its stability and easy synthesis.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% can be used as a starting material for the synthesis of a variety of organic dyes and pigments.
Wirkmechanismus
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% is an aromatic carboxylic acid, and as such, it acts as a weak acid in solution. This means that it can donate a proton (H+) to a base, resulting in the formation of an anion and a protonated form of the acid. In addition, the aromatic ring of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% can undergo electrophilic aromatic substitution reactions, such as the formation of aryl halides and aryl sulfonates.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as the ability to inhibit the growth of certain cancer cells. In addition, it has been studied for its potential to act as an antioxidant, as well as its ability to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% is a relatively stable compound, and is relatively easy to synthesize. It is also relatively inexpensive, and is available in a variety of concentrations. However, it is a strong acid, and can be corrosive, so it should be handled with care.
Zukünftige Richtungen
The potential applications of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% are vast, and there is still much to be learned about its properties and potential uses. Future studies could focus on the synthesis of novel compounds using 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% as a starting material, as well as the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the biochemical and physiological effects of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% could lead to the development of new drugs or treatments. Finally, further studies could investigate the potential of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% to act as an antioxidant, as well as its ability to inhibit the activity of certain enzymes.
Synthesemethoden
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 4-methylphenol with benzoyl chloride. This reaction requires a Lewis acid catalyst such as aluminum chloride, and is typically carried out at temperatures between 50°C and 100°C. The reaction yields 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% in high yields (up to 95%).
Eigenschaften
IUPAC Name |
2-methyl-6-(4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-8-12(9-7-10)13-5-3-4-11(2)14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLCYCHTYXIAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688617 |
Source


|
| Record name | 3,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-79-5 |
Source


|
| Record name | 3,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














